molecular formula C21H18ClN3O3S B468477 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea CAS No. 712318-57-5

1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea

Cat. No. B468477
CAS RN: 712318-57-5
M. Wt: 427.9g/mol
InChI Key: LRKNFIIYAVSHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea, also known as SU9516, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Pfizer in the early 2000s and has since been studied extensively for its potential in treating various diseases.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea involves the inhibition of kinases, which leads to the disruption of various cellular processes. For example, the inhibition of CDKs by 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea can result in cell cycle arrest and apoptosis, while the inhibition of VEGFR2 can impair angiogenesis.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea has been shown to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea is its specificity for kinases, which allows for the selective inhibition of specific cellular processes. However, one limitation of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea in scientific research. For example, it could be used in combination with other drugs to enhance their efficacy or to overcome drug resistance. It could also be further studied for its potential in treating other diseases, such as neurodegenerative disorders. Additionally, the development of more selective and less toxic analogs of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea could expand its potential applications in research.

Synthesis Methods

The synthesis of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea involves several steps, including the reaction of 3-chloroaniline with 4-nitrobenzenesulfonyl chloride to form 3-chloro-4-nitrobenzenesulfonamide, which is then reduced to 3-chloro-4-aminobenzenesulfonamide. The latter is then reacted with indole-1-carboxaldehyde to form the corresponding indole derivative, which is subsequently treated with phosgene and ammonia to yield 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea has been extensively studied for its potential in treating cancer, cardiovascular diseases, and other conditions. It has been shown to inhibit the activity of several kinases, including CDKs, GSK3β, and VEGFR2, which are involved in various cellular processes such as cell cycle regulation, apoptosis, and angiogenesis.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c22-16-5-3-6-18(14-16)24-21(26)23-17-8-10-19(11-9-17)29(27,28)25-13-12-15-4-1-2-7-20(15)25/h1-11,14H,12-13H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKNFIIYAVSHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea

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